molecular formula C7H7NO5 B8663408 1-{[(Ethenyloxy)carbonyl]oxy}pyrrolidine-2,5-dione CAS No. 134072-86-9

1-{[(Ethenyloxy)carbonyl]oxy}pyrrolidine-2,5-dione

Cat. No.: B8663408
CAS No.: 134072-86-9
M. Wt: 185.13 g/mol
InChI Key: RKDZMXOMJLPVME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[(Ethenyloxy)carbonyl]oxy}pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C7H7NO5 and its molecular weight is 185.13 g/mol. The purity is usually 95%.
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Properties

CAS No.

134072-86-9

Molecular Formula

C7H7NO5

Molecular Weight

185.13 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) ethenyl carbonate

InChI

InChI=1S/C7H7NO5/c1-2-12-7(11)13-8-5(9)3-4-6(8)10/h2H,1,3-4H2

InChI Key

RKDZMXOMJLPVME-UHFFFAOYSA-N

Canonical SMILES

C=COC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 500 mL 3-neck round bottom flask fitted with a mechanical stirrer, condenser, nitrogen blanket, dropping funnel, ice-saltwater bath, and thermometer were added 10.0 (87.0 mmol) of N-hydroxy succinimide, 6.9 g (87.0 mmol) of pyridine, and 100 mL tetrahydrofuran was added. To the reaction mixture 9.25 g (87.0 mmol) of vinyl chloroformate was added so that the temperature remained below 10° C. After stirring at room temperature for 18 hours the reaction mixture was washed with 100 mL 2N HCl, and 100 mL 2N NaOH. The organic phase was dried over magnesium sulfate. The solvent was removed on a rotary evaporator and the resulting liquid chromatographed (silica gel, chloroform) to yield 10.0 g (54.0 mmol, 62.1% yield) of an oil. FTIR (neat, capillary) 3516.50, 3132.04, 3099.40, 3003.94, 2960.21, 1830.80, 1823.25, 1792.36, 1734.05, 1671.98, 1653.62, 1646.30, 1429.97, 1380.77, 1368.60, 1306.35, 1260.89, 1241.83, 1201.12, 1162.09, 1154.49, 1134.29, 1087.59, 1049.93, 1005.21, 990.18, 948.77, 941.86, 908.06, 897.29, 892.42, 812.37, 769.04, 756.85, 724.90, 707 81. NMR (CDCl3) 6.73-7.09 (1H,q), 4.61-5.24 (2H,m), 2.78 (4H,S). ##STR16##
[Compound]
Name
10.0
Quantity
87 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.25 g
Type
reactant
Reaction Step Two
Name
Yield
62.1%

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